N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound that features a pyrazolopyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.
Thioether Formation: The pyrazolopyrimidine intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Acetamidophenyl Substitution: Finally, the acetamidophenyl group is introduced through a substitution reaction, often using an acylation reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetamidophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide: shares structural similarities with other pyrazolopyrimidine derivatives.
Sildenafil: A well-known pyrazolopyrimidine used for its vasodilatory effects.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are studied for their diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-8(22)17-9-3-2-4-10(5-9)18-12(23)7-25-15-19-13-11(6-16-21-13)14(24)20-15/h2-6H,7H2,1H3,(H,17,22)(H,18,23)(H2,16,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKOQFOHEGGKOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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